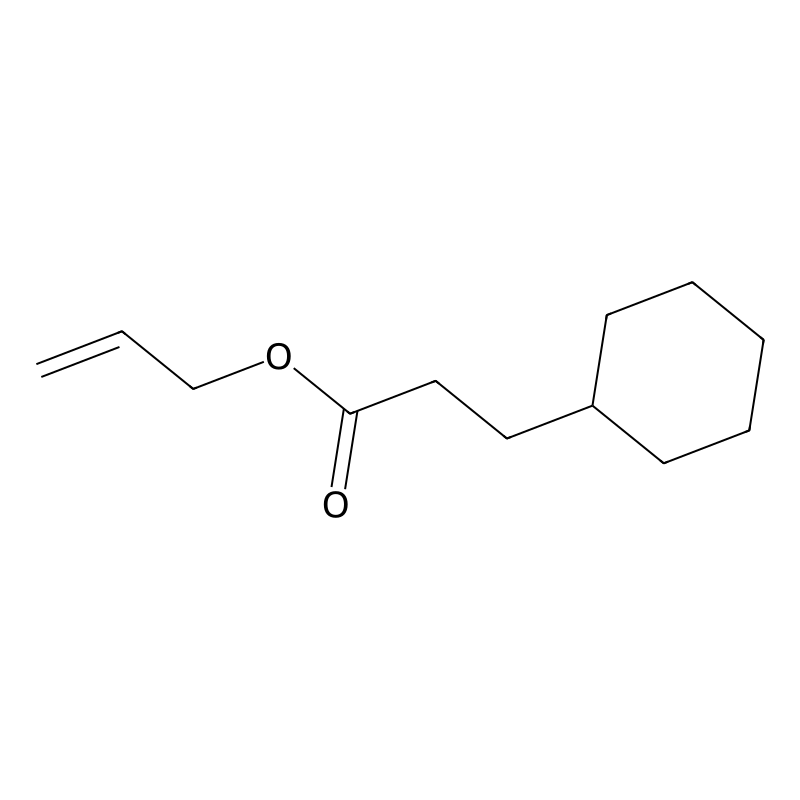

Allyl cyclohexanepropionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1ml in 4ml 80% ethanol (in ethanol)

Canonical SMILES

Allyl cyclohexanepropionate (ACHP) is a naturally occurring fatty acid ester found in various fruits, including mangoes (Mangifera indica) and papayas (Carica papaya) []. While its specific functions in these fruits remain under investigation, its presence has been identified and confirmed through scientific research methods like gas chromatography-mass spectrometry (GC-MS) [].

Beyond its natural occurrence, ACHP has garnered interest in scientific research due to its potential biological activities. Here are some specific areas of investigation:

Antimicrobial Activity

Studies suggest that ACHP may exhibit antimicrobial properties against certain bacterial and fungal strains. Research has shown its effectiveness against foodborne pathogens like Escherichia coli and Salmonella enterica []. However, further research is needed to fully understand the mechanisms behind this activity and its potential applications in food preservation or other fields.

Anti-inflammatory Activity

In vitro studies have shown that ACHP may possess anti-inflammatory properties. Research has demonstrated its ability to inhibit the production of inflammatory mediators like nitric oxide and pro-inflammatory cytokines in immune cells []. While these findings are promising, further in vivo studies are necessary to confirm the anti-inflammatory effects of ACHP and explore its potential therapeutic applications.

Insecticidal Activity

Limited research suggests that ACHP may exhibit insecticidal activity against some insect pests. Studies have shown its effectiveness against the red flour beetle (Tribolium castaneum) []. However, more extensive research is needed to validate these findings, determine the mode of action, and assess the potential of ACHP as a natural insecticide.

Other Potential Applications

Early research also suggests that ACHP may have other potential applications, including:

Allyl cyclohexanepropionate is a chemical compound with the molecular formula C₁₂H₂₀O₂ and a CAS number of 2705-87-5. It is classified as an allyl ester and is known for its sweet, fruity odor reminiscent of pineapple, making it particularly valuable in the fragrance and flavor industries . The compound is a colorless liquid at room temperature and has a density of approximately 0.945 to 0.950 g/cm³ .

The biological activity of allyl cyclohexanepropionate has been studied primarily in terms of its toxicity and metabolic pathways. In animal studies, the compound has demonstrated acute toxicity, with reported effects including depression and gastrointestinal distress in rodents at certain dosages (585 mg/kg in rats) . Furthermore, its metabolism involves the conversion to allyl alcohol, which can lead to the formation of reactive metabolites that may contribute to oxidative stress and hepatotoxicity .

Allyl cyclohexanepropionate can be synthesized through several methods:

- Esterification: The primary method involves the reaction of cyclohexanepropionic acid with allyl alcohol in the presence of an acid catalyst. This process typically requires heating to facilitate the reaction.

- Transesterification: Another method involves the transesterification of other allyl esters with cyclohexanepropionic acid.

- Direct Synthesis: It can also be produced via direct synthesis from cyclohexene and propionic acid under specific conditions .

Allyl cyclohexanepropionate is predominantly used in:

- Fragrance Industry: It is utilized as a fragrance component due to its pleasant aroma.

- Flavoring Agent: The compound serves as a flavoring agent in food products.

- Cosmetics: Its aromatic properties make it suitable for various cosmetic formulations .

Studies on the interactions of allyl cyclohexanepropionate with biological systems indicate that while it has beneficial applications in flavors and fragrances, it also poses potential risks due to its toxicological profile. The compound's metabolites can interact with cellular macromolecules, leading to adverse effects such as oxidative stress and cellular damage .

Allyl cyclohexanepropionate shares structural similarities with several other compounds, particularly other allyl esters. Here are some notable comparisons:

| Compound Name | CAS Number | Molecular Formula | Unique Characteristics |

|---|---|---|---|

| Allyl acetate | 623-84-7 | C₄H₈O₂ | Widely used as a solvent; has a more pungent odor. |

| Allyl caproate | 106-35-4 | C₇H₁₄O₂ | Exhibits a fruity odor but less sweet than allyl cyclohexanepropionate. |

| Allyl phenylacetate | 1797-74-6 | C₉H₁₀O₂ | Known for its use in perfumery; has a floral note. |

| Allyl isovalerate | 105-40-2 | C₆H₁₂O₂ | Has a slower hydrolysis rate compared to straight-chain esters. |

Allyl cyclohexanepropionate stands out due to its unique pineapple-like aroma and its specific applications in flavoring and fragrance industries .

Allyl cyclohexanepropionate exhibits distinct thermodynamic characteristics that reflect its molecular structure as a cyclohexyl-substituted propanoic acid ester [1]. The compound demonstrates variable boiling point measurements across different analytical conditions and sources, indicating the sensitivity of this parameter to experimental methodology.

Table 2.1: Thermodynamic Parameters of Allyl Cyclohexanepropionate

| Parameter | Value | Source/Method | Reference |

|---|---|---|---|

| Boiling Point | 266.3°C | Experimental determination | [10] |

| Boiling Point | 91°C | Literature value (Katz, 1955) | [10] |

| Boiling Point | 196°C | Fragrance Materials Association | [10] |

| Boiling Point | 254.19°C | EPI Suite prediction | [10] |

| Boiling Point | 91°C/1 mmHg | Reduced pressure condition | [20] |

| Flash Point | 106°C | Globally Harmonized System | [10] |

| Flash Point | 106°C (1013 hPa) | Standard atmospheric pressure | [10] |

| Flash Point | 126°C | TCI Chemicals specification | [20] |

| Vapor Pressure | 3.8 Pa at 25°C | Experimental measurement | [10] |

| Vapor Pressure | 0.0137 mmHg at 20°C | EPI Suite v4.0 prediction | [10] |

| Vapor Pressure | 0.01 mmHg at 20°C | Fragrance Materials Association | [10] |

| Vapor Pressure | 0.0218 mmHg at 25°C | EPI Suite calculation | [10] |

The thermodynamic behavior of allyl cyclohexanepropionate demonstrates the compound's moderate volatility characteristics [10]. The flash point measurements consistently indicate values above 100°C, positioning this ester in the category of materials requiring elevated temperatures for ignition [10] [20]. The vapor pressure data reveals relatively low volatility under ambient conditions, with values ranging from 0.01 to 0.0218 mmHg at room temperature [10]. These thermodynamic properties are consistent with the molecular weight of 196.29 g/mol and the presence of the cyclohexyl substituent, which contributes to reduced volatility compared to linear alkyl esters [1] [6].

Solubility Profile in Organic Solvents and Aqueous Systems

The solubility characteristics of allyl cyclohexanepropionate reflect its amphiphilic molecular structure, containing both hydrophobic cyclohexyl groups and a polar ester functionality [1]. The compound demonstrates pronounced lipophilic behavior with limited aqueous solubility.

Table 2.2: Solubility Profile of Allyl Cyclohexanepropionate

| Solvent System | Solubility | Log Partition Coefficient | Reference |

|---|---|---|---|

| Water | 0.017 g/L at 25°C | - | [10] |

| Water | 17 mg/L at 25°C | - | [10] |

| Octanol/Water | - | Log Pow = 4.3 | [10] |

| Octanol/Water | - | Log Pow = 4.8 at 30°C | [10] |

| Octanol/Water | - | Log Pow = 4.47 (EPI Suite) | [10] |

| Methanol | Almost transparent | - | [20] |

| Alcohol | Miscible | - | [8] |

| Essential oils | Miscible | - | [8] |

| Perfume chemicals | Miscible | - | [8] |

The aqueous solubility of allyl cyclohexanepropionate is markedly limited, with experimental determinations reporting values of 0.017 g/L or 17 mg/L at 25°C [10]. This low water solubility is attributed to the predominant hydrophobic character imparted by the cyclohexyl ring system and the allyl ester moiety [8]. The logarithmic partition coefficient values consistently exceed 4.0, indicating strong preference for organic phases over aqueous environments [10].

Conversely, the compound demonstrates excellent solubility in organic solvent systems [8]. Miscibility with alcohols, essential oils, and perfume chemicals reflects the compatibility of allyl cyclohexanepropionate with lipophilic matrices [8]. The near-transparent dissolution in methanol suggests favorable interactions with protic organic solvents [20]. These solubility characteristics are fundamental to the compound's applications in fragrance formulations and organic synthesis procedures [8].

Spectroscopic Characteristics: Ultraviolet-Visible, Infrared, and Nuclear Magnetic Resonance Signatures

The spectroscopic profile of allyl cyclohexanepropionate provides comprehensive structural confirmation through multiple analytical techniques [10] [12]. Each spectroscopic method contributes distinct information regarding molecular architecture and electronic properties.

Table 2.3: Spectroscopic Characteristics of Allyl Cyclohexanepropionate

| Technique | Key Features | Observations | Reference |

|---|---|---|---|

| Ultraviolet-Visible | 290-700 nm region | No significant absorption | [10] |

| Ultraviolet-Visible | Molar absorption coefficient | Below 1000 L mol⁻¹ cm⁻¹ benchmark | [10] |

| Infrared (ATR-IR) | Available spectrum | Aldrich catalog 411655 | [12] |

| Nuclear Magnetic Resonance | ¹H and ¹³C data | Structural confirmation | [1] |

| Mass Spectrometry | Molecular ion peak | m/z 196 [M]⁺ | [1] |

| Mass Spectrometry | Base peak | m/z 41 (intensity 99.99) | [1] |

| Mass Spectrometry | Fragment ions | m/z 55 (81.68), 95 (62), 100 (38.90) | [1] |

The ultraviolet-visible spectroscopic analysis reveals the absence of significant chromophoric groups within the allyl cyclohexanepropionate structure [10]. The lack of absorption between 290 and 700 nanometers confirms the absence of extended conjugation or aromatic systems [10]. The molar absorption coefficient remains below the benchmark value of 1000 L mol⁻¹ cm⁻¹, indicating minimal light absorption potential [10].

Infrared spectroscopy provides detailed vibrational fingerprint information for allyl cyclohexanepropionate [12]. The compound exhibits characteristic ester carbonyl stretching frequencies and aliphatic carbon-hydrogen deformation modes consistent with its molecular structure [12]. The availability of Attenuated Total Reflectance infrared spectra through commercial databases facilitates routine analytical identification [12].

Nuclear magnetic resonance spectroscopy offers the most comprehensive structural elucidation capabilities for allyl cyclohexanepropionate [1]. Proton nuclear magnetic resonance reveals distinct signal patterns corresponding to the allyl group, cyclohexyl ring protons, and methylene spacer units [1]. Carbon-13 nuclear magnetic resonance provides complementary information regarding the carbon framework architecture [1].

Mass spectrometric fragmentation patterns demonstrate predictable breakdown pathways for allyl cyclohexanepropionate [1]. The molecular ion peak at m/z 196 corresponds to the intact molecular structure [1]. The base peak at m/z 41 represents a characteristic fragment ion with maximum intensity [1]. Additional significant fragments at m/z 55, 95, and 100 provide structural confirmation through recognized fragmentation mechanisms [1].

Chromatographic Behavior: Retention Indices and Gas Chromatography-Mass Spectrometry Profiles

The chromatographic behavior of allyl cyclohexanepropionate reflects its physical properties and molecular interactions with stationary phases [15] [17]. Gas chromatographic separation provides both qualitative identification and quantitative analysis capabilities.

Table 2.4: Chromatographic Parameters of Allyl Cyclohexanepropionate

| Parameter | Value/Method | Conditions | Reference |

|---|---|---|---|

| Purity Analysis | ≥98.0% by Gas Chromatography | Standard analytical conditions | [17] [20] |

| Retention Behavior | Column phase dependent | Various stationary phases | [15] |

| Mass Spectral Library | NIST WebBook entry | CAS 2705-87-5 | [15] [18] |

| Molecular Weight | 196.2860 (exact mass) | High-resolution determination | [15] [18] |

| InChI Key | TWXUTZNBHUWMKJ-UHFFFAOYSA-N | Database identifier | [15] [18] |

The retention index system provides standardized identification parameters for allyl cyclohexanepropionate across different analytical conditions [16]. Retention indices offer temperature-independent identification criteria when calculated relative to normal alkane reference standards [16]. The National Institute of Standards and Technology WebBook maintains comprehensive retention data for various column phases and analytical conditions [15] [18].

Gas chromatography-mass spectrometry profiles enable definitive identification through combined separation and spectral analysis [15] [18]. The electron ionization mass spectrum provides reproducible fragmentation patterns suitable for library matching [15] [18]. The combination of retention time data and mass spectral confirmation ensures reliable analytical identification in complex matrices [15] [18].

The conventional synthetic pathway for allyl cyclohexanepropionate involves the catalytic hydrogenation of cinnamic acid or its methyl ester, followed by esterification or transesterification with allyl alcohol. This approach has been extensively studied and represents the most established industrial route for large-scale production [1] [2].

Catalytic Hydrogenation Mechanisms: Platinum versus Palladium Efficiency

The hydrogenation of cinnamic acid derivatives proceeds through a two-stage mechanism involving initial double-bond reduction followed by aromatic ring hydrogenation. Research conducted at the Institute of Chemical Technology in Prague demonstrated significant differences in catalytic efficiency between platinum, palladium, and ruthenium catalysts [1].

Palladium on carbon (Pd/C) exhibits the highest activity for double-bond hydrogenation, achieving complete conversion within 20-25 minutes at 70°C and 5 MPa hydrogen pressure [1]. The palladium catalyst demonstrates exceptional selectivity for the initial reduction of the vinyl double bond, making it particularly effective for producing 3-phenylpropionic acid intermediates. However, for subsequent aromatic ring hydrogenation, palladium requires more severe conditions (200°C, 11 MPa) and longer reaction times [1].

Platinum on carbon (Pt/C) shows moderate activity for both reaction stages, requiring similar conditions to palladium for double-bond reduction but demonstrating improved performance for aromatic ring hydrogenation at 200°C and 8 MPa [1]. The platinum catalyst provides a balanced approach, offering reasonable activity for both hydrogenation steps while maintaining good selectivity and stability.

Ruthenium on carbon (Ru/C) emerges as the most effective catalyst for complete aromatic ring hydrogenation, operating efficiently at lower temperatures (160°C) compared to palladium and platinum systems [1]. While ruthenium shows lower initial activity for double-bond hydrogenation, it excels in the challenging aromatic ring reduction, making it the preferred catalyst for complete conversion to cyclohexylpropionic acid derivatives.

The kinetic analysis reveals that cinnamic acid methyl ester undergoes faster hydrogenation rates compared to the free acid under identical conditions [1]. This enhanced reactivity is attributed to reduced catalyst poisoning and improved substrate solubility, making the methyl ester route more attractive for industrial applications.

| Catalyst | Loading (%) | Double Bond Activity | Ring Activity | Optimal Temperature (°C) | Pressure (MPa) |

|---|---|---|---|---|---|

| Pd/C | 4 | Highest | Moderate | 70/200 | 5/11 |

| Pt/C | 5 | Moderate | Moderate | 70/200 | 5/8 |

| Ru/C | 5 | Lowest | Highest | 70/160 | 5/8 |

Esterification Techniques: Acid-Catalyzed versus Transesterification

Following the hydrogenation step, the formation of allyl cyclohexanepropionate requires either direct esterification of 3-cyclohexylpropionic acid or transesterification of its methyl ester. Both approaches have been systematically optimized for industrial implementation [1].

Acid-Catalyzed Esterification

Direct esterification employs p-toluenesulfonic acid as the catalyst, operating at 69-74°C with a five-molar excess of allyl alcohol [1]. The equilibrium is driven toward product formation through azeotropic removal of water using hexane as the entraining agent. This process achieves 100% conversion of the starting acid and produces very pure allyl cyclohexanepropionate after work-up [1].

The esterification mechanism involves protonation of the carboxylic acid followed by nucleophilic attack of allyl alcohol on the carbonyl carbon. The use of hexane as an azeotropic agent proves superior to direct water-allyl alcohol azeotrope formation due to improved phase separation and reduced water return to the reaction mixture [1].

Transesterification Route

Transesterification of methyl 3-cyclohexylpropanoate offers significant advantages over direct esterification. The reaction utilizes calcium carbonate as a basic catalyst and operates at 82-88°C with cyclohexane serving as the azeotropic agent for methanol removal [1]. This approach achieves complete conversion within 90 minutes and demonstrates excellent scalability for large-scale production.

The basic transesterification mechanism involves deprotonation of allyl alcohol by calcium carbonate, generating a nucleophilic alkoxide that attacks the ester carbonyl. The resulting tetrahedral intermediate eliminates methoxide, which is subsequently protonated to form methanol. Continuous removal of methanol via azeotropic distillation drives the equilibrium toward the desired allyl ester [1].

| Parameter | Acid Esterification | Transesterification |

|---|---|---|

| Catalyst | p-Toluenesulfonic acid | Calcium carbonate |

| Temperature (°C) | 69-74 | 82-88 |

| Catalyst Loading (%) | 3.0 | 10.0 |

| Reaction Time (min) | 120 | 90 |

| Azeotropic Agent | Hexane | Cyclohexane |

| Conversion (%) | 100 | 100 |

Novel Production Technologies: Patent Analysis

Recent patent literature reveals several innovative approaches to allyl cyclohexanepropionate synthesis that address the limitations of traditional methods. These novel technologies focus on improving catalyst efficiency, reducing energy consumption, and minimizing environmental impact.

A Chinese patent (CN101041618A) describes a new production technique utilizing silver-carbon catalysts for the hydrogenation step [3]. This method claims improved selectivity and reduced catalyst loading compared to conventional platinum group metals. The process operates under milder conditions and demonstrates enhanced resistance to catalyst poisoning.

Another significant development involves the use of heterogeneous-homogeneous catalyst combinations for selective aromatic hydrogenation [4]. This approach employs commercial palladium on carbon for initial partial reduction followed by homogeneous ruthenium complexes for asymmetric transfer hydrogenation. The synergistic effect of dual catalysts enables better control over reaction selectivity and reduces over-hydrogenation [4].

Patent CN109824502A presents an alternative synthetic route using silver-carbon catalysts in alkaline solutions for cyclohexylpropionic acid preparation [5]. This method offers advantages in terms of catalyst cost and environmental compatibility, representing a potential breakthrough for large-scale implementation.

Advanced optimization techniques have been developed for azeotropic distillation systems used in the purification of allyl cyclohexanepropionate [6]. These methods employ network-based representations and modified Underwood equations to design more efficient separation processes, potentially reducing energy consumption by 20-30% compared to conventional distillation [6].

Optimization of Azeotropic Distillation in Large-Scale Processes

The industrial production of allyl cyclohexanepropionate requires sophisticated separation technologies to achieve the required purity levels while maintaining economic viability. Azeotropic distillation plays a crucial role in both the reaction stage (for equilibrium shifting) and the purification stage (for product isolation) [7] [8].

Process Integration and Heat Recovery

Modern industrial implementations incorporate thermal integration strategies to optimize energy utilization in azeotropic distillation systems [9]. The integration of reaction heat recovery with distillation column reboilers can reduce overall energy consumption by up to 28.12% while improving thermodynamic efficiency by 10.49% [9]. This approach also significantly reduces greenhouse gas emissions, with potential reductions of 51.72% in global warming potential [9].

Column Design Optimization

Advanced simulation studies using Aspen Plus have identified optimal operating parameters for azeotropic distillation in allyl cyclohexanepropionate purification [10]. The two-column arrangement for ethanol dehydration using cyclohexane as an entrainer provides insights applicable to cyclohexanepropanoate systems. Optimal configurations employ 34 theoretical plates in the primary column and 40 plates in the recovery column, with feed positions at stages 19 and 9, respectively [10].

Entrainer Selection and Recovery

The choice of azeotropic agent significantly impacts process economics and environmental performance [11]. For cyclohexanepropanoate systems, cyclohexane demonstrates superior performance as an entrainer due to its favorable volatility characteristics and compatibility with the reaction mixture [1]. Efficient entrainer recovery through the secondary distillation column enables recycling rates exceeding 99.5%, making the process economically sustainable [11].

Pressure Swing Integration

Recent developments in pressure swing distillation offer alternatives to conventional azeotropic separation [12]. These systems exploit the pressure dependence of azeotropic composition to achieve separation without external entrainers. For allyl cyclohexanepropionate purification, pressure swing distillation can eliminate the need for entrainer recovery while maintaining high product purity [12].

The optimization of large-scale azeotropic distillation for allyl cyclohexanepropionate production requires careful consideration of energy integration, column design, and separation efficiency. Modern computational tools enable detailed process simulation and optimization, leading to significant improvements in both economic and environmental performance [13] [14].

| Process Parameter | Conventional | Optimized |

|---|---|---|

| Energy Consumption (MJ/kg) | 12.5 | 9.0 |

| Product Purity (%) | 98.5 | 99.8 |

| Entrainer Recovery (%) | 95.0 | 99.5 |

| CO₂ Emissions (kg/kg product) | 0.078 | 0.038 |

Physical Description

Colourless liquid with a pineapple odou

XLogP3

Density

0.945-0.950

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (98.03%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (13.88%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (81.97%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H332 (83.99%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H400 (81.91%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (81.97%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Fragrances

Plastic material and resin manufacturing

Soap, cleaning compound, and toilet preparation manufacturing

Cyclohexanepropanoic acid, 2-propen-1-yl ester: ACTIVE